molecular formula C23H31ClO6 B11989175 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate

Cat. No.: B11989175
M. Wt: 438.9 g/mol
InChI Key: MHUNHTADZGKXNC-WXQGBFPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is a synthetic corticosteroid hormone. It is structurally related to hydrocortisone and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate typically involves the esterification of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL with chloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is widely used in scientific research due to its biological activity. Some of its applications include:

Mechanism of Action

The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is similar to other corticosteroids such as hydrocortisone acetate and prednisone. it is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Similar compounds include:

Properties

Molecular Formula

C23H31ClO6

Molecular Weight

438.9 g/mol

IUPAC Name

[2-[(17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-chloroacetate

InChI

InChI=1S/C23H31ClO6/c1-21-7-5-14(25)9-13(21)3-4-15-16-6-8-23(29,18(27)12-30-19(28)11-24)22(16,2)10-17(26)20(15)21/h9,15-17,20,26,29H,3-8,10-12H2,1-2H3/t15?,16?,17?,20?,21?,22?,23-/m0/s1

InChI Key

MHUNHTADZGKXNC-WXQGBFPBSA-N

Isomeric SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC[C@@]4(C(=O)COC(=O)CCl)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCl)O)C)O

Origin of Product

United States

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